molecular formula C9H15NO6 B11509303 Pentanoic acid, 5-[1,3]dioxolan-2-yl-2-hydroxy-4-hydroxyimino-, methyl ester

Pentanoic acid, 5-[1,3]dioxolan-2-yl-2-hydroxy-4-hydroxyimino-, methyl ester

Cat. No.: B11509303
M. Wt: 233.22 g/mol
InChI Key: YWOCOCIYNSZHFJ-POHAHGRESA-N
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Description

METHYL (4Z)-5-(1,3-DIOXOLAN-2-YL)-2-HYDROXY-4-(N-HYDROXYIMINO)PENTANOATE is a complex organic compound with a unique structure that includes a dioxolane ring and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-5-(1,3-DIOXOLAN-2-YL)-2-HYDROXY-4-(N-HYDROXYIMINO)PENTANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the hydroxyimino group via an oximation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-5-(1,3-DIOXOLAN-2-YL)-2-HYDROXY-4-(N-HYDROXYIMINO)PENTANOATE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to yield amine derivatives.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted dioxolane compounds.

Scientific Research Applications

METHYL (4Z)-5-(1,3-DIOXOLAN-2-YL)-2-HYDROXY-4-(N-HYDROXYIMINO)PENTANOATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which METHYL (4Z)-5-(1,3-DIOXOLAN-2-YL)-2-HYDROXY-4-(N-HYDROXYIMINO)PENTANOATE exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved in these interactions include enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (4Z)-5-(1,3-DIOXOLAN-2-YL)-2-HYDROXY-4-(N-HYDROXYIMINO)BUTANOATE
  • METHYL (4Z)-5-(1,3-DIOXOLAN-2-YL)-2-HYDROXY-4-(N-HYDROXYIMINO)HEXANOATE

Uniqueness

Compared to similar compounds, METHYL (4Z)-5-(1,3-DIOXOLAN-2-YL)-2-HYDROXY-4-(N-HYDROXYIMINO)PENTANOATE stands out due to its specific chain length and the positioning of functional groups, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H15NO6

Molecular Weight

233.22 g/mol

IUPAC Name

methyl (4Z)-5-(1,3-dioxolan-2-yl)-2-hydroxy-4-hydroxyiminopentanoate

InChI

InChI=1S/C9H15NO6/c1-14-9(12)7(11)4-6(10-13)5-8-15-2-3-16-8/h7-8,11,13H,2-5H2,1H3/b10-6-

InChI Key

YWOCOCIYNSZHFJ-POHAHGRESA-N

Isomeric SMILES

COC(=O)C(C/C(=N/O)/CC1OCCO1)O

Canonical SMILES

COC(=O)C(CC(=NO)CC1OCCO1)O

Origin of Product

United States

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